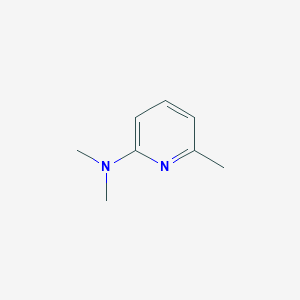![molecular formula C8H6N2O3 B176725 4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid CAS No. 156335-30-7](/img/structure/B176725.png)
4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid
Descripción general
Descripción
“4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid” is a chemical compound with the molecular formula C8H6N2O3 . It is a derivative of pyridazine, which is a class of organic compounds containing a pyridazine ring, a six-member aromatic heterocycle, with two nitrogen atoms at positions 1 and 2 .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been explored in several studies. For instance, one study prepared a few derivatives using N-aminopyrrole and N-aminoimidazole derivatives as starting building blocks and the classical pathways of the quinolone series . Another study developed a method for the preparation of 2-alkyl-6-aryl-, 2-aryl-6-aryl and 2,6-diaryl-5-aryl-substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates by Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H8N2O3/c1-10-5-6 (9 (13)14)8 (12)7-3-2-4-11 (7)10/h2-5H,1H3, (H,13,14) . This indicates that the molecule contains 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 192.17 .Mecanismo De Acción
The mechanism of action of 4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid is not fully understood, but it is believed to act through the inhibition of specific enzymes and pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the replication of certain viruses.
Biochemical and physiological effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. It has been shown to reduce inflammation, inhibit tumor growth, and prevent viral replication. Additionally, it has been shown to have a low toxicity profile and minimal side effects, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid in lab experiments is its unique structure, which allows for the development of specific inhibitors and modulators. However, one limitation is the difficulty in synthesizing the compound, which can be time-consuming and costly.
Direcciones Futuras
There are several future directions for research on 4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid. One area of interest is the development of this compound-based drugs for the treatment of inflammation, cancer, and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine. Finally, more efficient and cost-effective methods for synthesizing this compound need to be developed to facilitate its use in future research.
Aplicaciones Científicas De Investigación
4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
4-oxo-1H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-5(8(12)13)4-9-10-3-1-2-6(7)10/h1-4,9H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCADCLTCASMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B176653.png)








